N-(2-furanylmethyl)-1,2-benzenediamine
Description
N-(2-Furanylmethyl)-1,2-benzenediamine is a substituted aromatic diamine featuring a furanylmethyl group attached to one of the amine nitrogens of 1,2-benzenediamine. Substituted 1,2-benzenediamines are pivotal in organic synthesis, catalysis, and bioactive molecule development due to their chelating ability and redox activity .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-N-(furan-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H12N2O/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2 |
InChI Key |
BVNSOWGILSPIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the benzenediamine backbone significantly influences molecular weight, polarity, and reactivity. Key analogs include:
Key Observations :
- Bulky substituents (e.g., pyrrolidinyl ethyl in ) reduce solubility but enhance steric effects in catalysis.
Catalytic Activity:
- N,O-Bidentate Directing Groups : Analogous to , the furanylmethyl group may act as a directing group in metal-catalyzed C–H functionalization, though its efficacy compared to hydroxyl or carbonyl groups requires investigation .
- Ligand Design : Bulky substituents (e.g., tert-butyl in ) improve thermal stability in metal complexes, whereas furanylmethyl’s electron-rich nature might enhance electron donation in coordination chemistry.
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